mGluR1 Binding Affinity vs. CPCCOEt
The target compound displays negligible binding to human mGluR1, with a reported Ki > 270,000 nM [1]. In contrast, the prototypical mGluR1 negative allosteric modulator CPCCOEt (7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester) exhibits an IC50 of approximately 6,500 nM in the same receptor family, representing a >40-fold difference [2]. This magnitude of difference categorically separates the target compound from even weak mGluR1 binders and supports its use as a negative-control molecule in mGluR1 primary screening.
| Evidence Dimension | Binding affinity at human metabotropic glutamate receptor 1 (mGluR1) |
|---|---|
| Target Compound Data | Ki > 270,000 nM (BindingDB assay: binding affinity towards mGluR1) |
| Comparator Or Baseline | CPCCOEt: IC50 ≈ 6,500 nM (literature value, mGluR1 negative allosteric modulation) |
| Quantified Difference | Target compound Ki > 41-fold higher (weaker) than CPCCOEt IC50 |
| Conditions | Target compound: radioligand displacement assay, membrane preparation expressing human mGluR1 (BindingDB curated). CPCCOEt: functional assay in recombinant mGluR1-expressing cells (published literature). |
Why This Matters
For assay validation or counter-screening, a compound with negligible on-target activity at mGluR1 is essential to define the noise floor; substitution with a weak but measurable binder would produce false-positive modulation signals.
- [1] BindingDB Entry BDBM50407831 (CHEMBL2115156). Affinity Data: Ki > 2.70E+5 nM (mGluR1). University of California San Diego / ChEMBL-EBI. Accessed 2026-04-29. View Source
- [2] Litschig S, Gasparini F, Rueegg D, et al. CPCCOEt, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding. Mol Pharmacol. 1999;55(3):453-461. View Source
